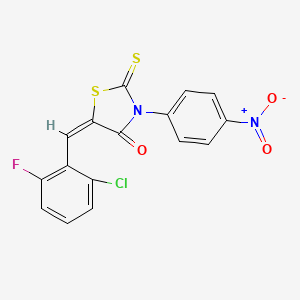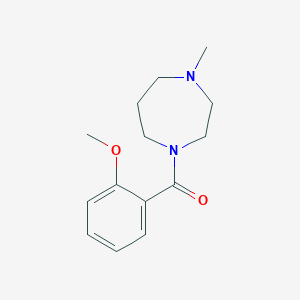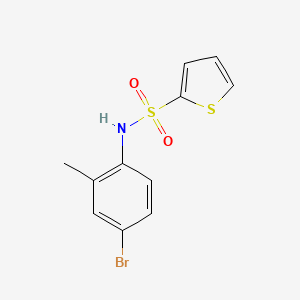![molecular formula C15H18FN5O2 B5432924 2-(4-fluorophenyl)-4-[4-(1H-tetrazol-1-yl)butanoyl]morpholine](/img/structure/B5432924.png)
2-(4-fluorophenyl)-4-[4-(1H-tetrazol-1-yl)butanoyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-4-[4-(1H-tetrazol-1-yl)butanoyl]morpholine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as FUBMOR, and it is a morpholine-based synthetic cannabinoid.
Mécanisme D'action
FUBMOR acts as a potent agonist of the CB1 receptor, which leads to the activation of various downstream signaling pathways. This activation results in the modulation of various physiological processes, including pain perception, appetite regulation, and memory formation.
Biochemical and Physiological Effects:
FUBMOR has been shown to have various biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
FUBMOR has various advantages for lab experiments, including its high potency and selectivity for the CB1 receptor. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are various future directions for the study of FUBMOR, including its potential applications in the development of novel therapeutics for various neurological disorders. Further studies are also needed to determine its safety and efficacy, as well as its potential for abuse and addiction. Additionally, the development of new synthesis methods for FUBMOR may lead to the production of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of FUBMOR involves the reaction of 4-fluorophenylacetic acid with 1H-tetrazole-1-acetic acid in the presence of thionyl chloride. The resulting product is then reacted with morpholine and butyryl chloride to yield the final product. This synthesis method has been optimized to produce high yields of FUBMOR.
Applications De Recherche Scientifique
FUBMOR has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have high affinity and selectivity for the cannabinoid receptor CB1, which is involved in various physiological processes such as pain modulation, appetite regulation, and memory formation.
Propriétés
IUPAC Name |
1-[2-(4-fluorophenyl)morpholin-4-yl]-4-(tetrazol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O2/c16-13-5-3-12(4-6-13)14-10-20(8-9-23-14)15(22)2-1-7-21-11-17-18-19-21/h3-6,11,14H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOKOHRJXHHJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCN2C=NN=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-furoyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5432844.png)

![3-[2-(hexylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432869.png)
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5432884.png)
![3-{2-[(1-ethylcyclopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432889.png)
![2-[(3-methylbenzoyl)amino]-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5432896.png)
![5-(1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5432902.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B5432910.png)
![allyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5432918.png)


![2-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5432942.png)

![(1,3-dimethylbutyl)({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)amine](/img/structure/B5432959.png)